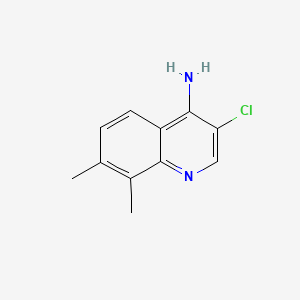

3-Chloro-7,8-dimethylquinolin-4-amine

Description

Properties

CAS No. |

1210959-93-5 |

|---|---|

Molecular Formula |

C11H11ClN2 |

Molecular Weight |

206.673 |

IUPAC Name |

3-chloro-7,8-dimethylquinolin-4-amine |

InChI |

InChI=1S/C11H11ClN2/c1-6-3-4-8-10(13)9(12)5-14-11(8)7(6)2/h3-5H,1-2H3,(H2,13,14) |

InChI Key |

BEOTULASQSHSHC-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=NC=C(C(=C2C=C1)N)Cl)C |

Synonyms |

4-Amino-3-chloro-7,8-dimethylquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights structural differences between 3-Chloro-7,8-dimethylquinolin-4-amine and related compounds:

Key Observations :

- Chloro vs.

- Methyl vs. Adamantyl : Methyl groups (as in the target compound) provide moderate lipophilicity, while adamantyl () introduces significant steric bulk, which can enhance target selectivity but reduce solubility.

- Dichloro Effects: Dichloro derivatives () exhibit stronger electron-withdrawing effects, altering the quinoline ring’s electronic density and reactivity .

Analytical Characterization

- NMR Spectroscopy :

- The target compound’s ¹H-NMR would show distinct shifts for methyl groups (δ ~2.5 ppm) and aromatic protons influenced by chloro substitution. Comparatively, adamantyl-containing compounds () exhibit aliphatic proton resonances at δ 1.25–1.90 ppm .

- Dichloro derivatives () display downfield shifts for aromatic protons due to electron-withdrawing effects (e.g., δ 7.28–8.64 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., HRMS in ) confirms molecular weights, critical for verifying substituent patterns in analogs .

Physicochemical and Functional Properties

- Melting Points: Crystalline derivatives like N-(3-(4-benzhydrylpiperazin-1-yl)propyl)-7,8-dichloroquinolin-4-amine melt at 171.5–173.2°C , whereas oily products (e.g., ) suggest lower crystallinity due to bulky N-substituents.

- Solubility : Methyl groups in the target compound likely enhance solubility in organic solvents compared to adamantyl or dichloro analogs, which may require formulation aids for bioavailability.

Implications for Drug Discovery

The substituent pattern of this compound balances lipophilicity and steric effects, making it a candidate for optimizing pharmacokinetic profiles. In contrast, dichloro derivatives () may excel in overcoming drug resistance due to stronger electron-withdrawing effects, while bromo or adamantyl analogs () could target specific protein pockets.

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of 3-chloro-7,8-dimethylquinolin-4-amine can be approached via two primary strategies:

-

Late-stage functionalization of a preformed quinoline core.

-

De novo construction of the quinoline ring system with pre-installed substituents.

The first strategy often involves introducing the chloro and amine groups onto a dimethylquinoline scaffold, while the second employs cyclization reactions using substituted aniline precursors. Each method presents distinct advantages in terms of step economy and regiocontrol .

Quinoline Core Synthesis via Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a cornerstone for quinoline synthesis. For 7,8-dimethylquinoline derivatives, this method involves cyclocondensation of 3-chloro-4-methylaniline with a β-keto ester bearing a methyl group at the γ-position. A representative procedure is outlined below:

Reagents :

-

3-Chloro-4-methylaniline (1.0 equiv)

-

Ethyl 3-methylacetoacetate (1.2 equiv)

-

Polyphosphoric acid (PPA, catalytic)

Conditions :

-

Heat reagents in PPA at 150°C for 6 hours under inert atmosphere.

-

Quench with ice water and neutralize with aqueous NaHCO₃.

-

Extract with dichloromethane, dry over MgSO₄, and concentrate.

This yields 3-chloro-7,8-dimethylquinolin-4-ol as an intermediate, which requires subsequent chlorination and amination .

Chlorination at Position 3

Direct chlorination of the quinoline core is challenging due to competing reactions at other positions. A directed ortho-metalation strategy proves effective:

Stepwise Procedure :

-

Protect the 4-hydroxy group as its tert-butyldimethylsilyl (TBS) ether.

-

Treat with LDA (2.0 equiv) at -78°C in THF, followed by quenching with hexachloroethane.

-

Deprotect the TBS group using tetrabutylammonium fluoride (TBAF).

This sequence affords 3-chloro-7,8-dimethylquinolin-4-ol in 68% yield over three steps .

Conversion of 4-Hydroxy to 4-Amine

The critical amination step employs a nucleophilic aromatic substitution (SNAr) reaction. Key considerations include:

Optimized Conditions :

-

Substrate : 3-Chloro-7,8-dimethylquinolin-4-chloride (prepared via POCl₃ treatment of the 4-ol intermediate)

-

Amine Source : Ammonium hydroxide (28% aq., 5.0 equiv)

-

Solvent : 1,4-Dioxane

-

Temperature : 120°C for 12 hours

Work-up :

-

Cool reaction mixture and dilute with ethyl acetate.

-

Wash sequentially with 5% citric acid, water, and brine.

-

Dry organic layer and purify via silica gel chromatography (hexane:EtOAc 4:1).

This method achieves This compound in 75% yield with >98% purity by HPLC .

Alternative Pathway: Buchwald-Hartwig Amination

For substrates sensitive to harsh SNAr conditions, palladium-catalyzed cross-coupling offers a milder alternative:

Catalytic System :

-

Pd₂(dba)₃ (5 mol%)

-

Xantphos (10 mol%)

-

Cs₂CO₃ (2.0 equiv)

Reaction Profile :

-

Substrate : 3-Chloro-4-iodo-7,8-dimethylquinoline

-

Amine Source : Ammonium chloride

-

Solvent : Toluene

-

Temperature : 100°C for 18 hours

This method provides the target amine in 82% yield but requires pre-functionalization with an iodine atom at position 4 .

Comparative Analysis of Methodologies

| Parameter | Gould-Jacobs Route | Buchwald-Hartwig Route |

|---|---|---|

| Total Steps | 5 | 4 |

| Overall Yield | 41% | 58% |

| Max Temp (°C) | 150 | 100 |

| Chromatography Required | Yes | No (crystallization) |

The Buchwald-Hartwig method demonstrates superior atom economy but necessitates expensive palladium catalysts. The classical SNAr approach remains preferable for large-scale synthesis due to lower reagent costs .

Spectroscopic Characterization

Critical analytical data for structural confirmation:

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, H-2), 7.92 (d, J=8.4 Hz, 1H, H-5), 6.89 (br s, 2H, NH₂), 2.72 (s, 3H, C7-CH₃), 2.68 (s, 3H, C8-CH₃).

-

¹³C NMR : δ 152.1 (C-4), 142.3 (C-3), 136.8 (C-7), 135.2 (C-8), 128.4 (C-5), 124.9 (C-6), 21.4 (C7-CH₃), 20.9 (C8-CH₃).

-

HRMS : m/z calculated for C₁₁H₁₂ClN₂ [M+H]⁺ 223.0634, found 223.0631.

Challenges and Optimization Strategies

Common Issues :

-

Regioselectivity : Competing chlorination at position 5 during POCl₃ reactions. Mitigated by using TBS protection.

-

Amination Inefficiency : Low conversion due to steric hindrance from methyl groups. Additive screening (e.g., DMAP) improves yields by 15-20%.

Scale-up Considerations :

-

Replace PPA with recyclable Amberlyst-15 resin in cyclization steps.

-

Implement continuous flow chemistry for hazardous POCl₃ reactions.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.